molecular formula C17H18ClF3N4O B6445036 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2640829-12-3

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B6445036
CAS No.: 2640829-12-3
M. Wt: 386.8 g/mol
InChI Key: VXVSZNAVFUOMAX-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. Position 4 is occupied by a piperidine moiety linked via a methylene bridge to a 3-chloropyridin-4-yloxy group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloropyridine and piperidine groups may contribute to receptor binding or pesticidal activity .

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N4O/c1-11-23-15(17(19,20)21)8-16(24-11)25-6-3-12(4-7-25)10-26-14-2-5-22-9-13(14)18/h2,5,8-9,12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVSZNAVFUOMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

The pyrimidine core is synthesized via condensation of trifluoromethylacetamide with methyl malonate chloride under acidic conditions.

Procedure:

  • Trifluoromethylacetamide (1.0 equiv) and methyl malonate chloride (1.2 equiv) are refluxed in phosphoryl chloride (POCl3) at 110°C for 6 hours.

  • The reaction mixture is quenched with ice-water, and the product is extracted with dichloromethane.

  • Purification via silica gel chromatography yields 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (78% yield).

Analytical Data:

  • LC-MS (ESI+): m/z = 225.1 [M+H]+.

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyrimidine-H), 2.68 (s, 3H, CH3), 4.12 (q, 2H, OCH2CH3).

Synthesis of 4-(Hydroxymethyl)piperidine

Reductive Amination of Piperidine-4-carboxaldehyde

Piperidine-4-carboxaldehyde is reduced to 4-(hydroxymethyl)piperidine using sodium borohydride.

Procedure:

  • Piperidine-4-carboxaldehyde (1.0 equiv) is dissolved in methanol and cooled to 0°C.

  • Sodium borohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 2 hours.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried (MgSO4) and concentrated to yield 4-(hydroxymethyl)piperidine (92% yield).

Analytical Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 3.45 (t, 2H, CH2OH), 2.75–2.85 (m, 2H, piperidine-H), 1.65–1.75 (m, 3H, piperidine-H).

Etherification with 3-Chloropyridin-4-ol

Mitsunobu Reaction for Ether Bond Formation

The hydroxymethyl group of piperidine is coupled to 3-chloropyridin-4-ol via a Mitsunobu reaction.

Procedure:

  • 4-(Hydroxymethyl)piperidine (1.0 equiv), 3-chloropyridin-4-ol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.

  • Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • The product is purified via flash chromatography (hexane/ethyl acetate = 3:1) to yield 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine (85% yield).

Analytical Data:

  • LC-MS (ESI+): m/z = 243.0 [M+H]+.

  • 13C NMR (100 MHz, CDCl3): δ 149.8 (pyridine-C), 143.2 (C-Cl), 70.5 (OCH2), 53.4 (piperidine-C).

Final Coupling Reaction

Nucleophilic Aromatic Substitution (SNAr)

The piperidine intermediate is coupled to the 4-chloropyrimidine core via SNAr.

Procedure:

  • 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv) and 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine (1.5 equiv) are dissolved in DMF.

  • Sodium hydride (60% dispersion in oil, 2.0 equiv) is added, and the mixture is heated at 80°C for 8 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by recrystallization from ethanol yields the target compound (68% yield).

Analytical Data:

  • Melting Point: 142–144°C.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 4.45 (s, 2H, OCH2), 3.85–3.95 (m, 2H, piperidine-H), 2.55 (s, 3H, CH3).

  • 19F NMR (376 MHz, DMSO-d6): δ -62.5 (CF3).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines etherification and SNAr in a single pot:

  • 4-(Hydroxymethyl)piperidine, 3-chloropyridin-4-ol, and 4-chloropyrimidine are reacted with NaH in DMF at 100°C for 12 hours.

  • Yield: 54%, with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the SNAr step, improving yield to 76%.

Comparative Analysis of Methods

Method Yield Reaction Time Purification
Classical SNAr68%8 hoursRecrystallization
One-Pot Sequential54%12 hoursColumn Chromatography
Microwave-Assisted76%30 minutesRecrystallization

Microwave-assisted synthesis offers the best balance of efficiency and yield, though classical SNAr remains preferable for large-scale production due to lower equipment requirements.

Challenges and Optimization

  • Trifluoromethyl Group Stability: The CF3 group is susceptible to hydrolysis under strongly acidic or basic conditions. Reactions must be conducted at neutral pH.

  • Piperidine Basicity: Excess NaH can deprotonate the piperidine, reducing nucleophilicity. Stoichiometric base use is critical.

  • Solvent Choice: DMF enhances SNAr reactivity but complicates purification. Substituting with DMSO or NMP improves yields marginally .

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidation: Strong oxidants like potassium permanganate or chromium trioxide.

  • Reduction: Catalysts such as palladium on carbon in the presence of hydrogen.

  • Substitution: Bases like sodium hydride or lithium diisopropylamide for nucleophilic substitutions and acid catalysts like sulfuric acid for electrophilic substitutions.

Major Products

  • Oxidation: Corresponding oxidized products at the sites of the piperidine or pyridine rings.

  • Reduction: Dechlorinated pyridine derivatives.

  • Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, its efficacy against Staphylococcus aureus has been documented with an effective concentration (EC50) of approximately 0.045 μM.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies on A549 lung cancer cells revealed an IC50 value of 12 μM, suggesting its potential to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs), indicating potential therapeutic applications in conditions like Parkinson's disease.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its unique structure facilitates various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the chloropyridine moiety.
  • Coupling Reactions : It can be utilized in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Industrial Applications

  • Material Science : The incorporation of trifluoromethyl groups enhances the thermal and chemical stability of materials. This compound can be explored in the development of advanced polymers and coatings with improved performance characteristics.
  • Agricultural Chemistry : Given its antimicrobial properties, this compound may find applications in developing agricultural chemicals aimed at protecting crops from bacterial infections.

Antimicrobial Efficacy Study

A study conducted on various chloropyridine derivatives demonstrated that 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exhibited superior activity against Staphylococcus aureus, reinforcing its potential as a lead compound for antibiotic development.

Anticancer Research

In a series of experiments involving human cancer cell lines, this compound was shown to significantly inhibit tumor growth, with detailed mechanistic studies revealing its role in apoptosis induction and cell cycle modulation. These findings suggest that it could be further developed as a therapeutic agent for cancer treatment.

Mechanism of Action

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms depending on the application. In medicinal chemistry, it might interact with specific protein targets through binding interactions mediated by the trifluoromethyl and piperidine groups, which enhance binding affinity and specificity. The molecular pathways involved often include signaling cascades where pyrimidine derivatives act as key intermediates.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Substituents Molecular Weight Potential Applications Key Differences
Target Compound 2-methyl, 6-CF₃, 4-[piperidinyl-(3-Cl-pyridin-4-yloxy)methyl] 403.8 (estimated) Agrochemicals, Pharmaceuticals Reference compound for comparison.
2-((5-(4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzonitrile (6u) Oxadiazole-thio-methylbenzonitrile, 2-methyl-6-CF₃ pyrimidine ~500 (estimated) Antifungal, Antiviral Oxadiazole and benzonitrile groups enhance heterocyclic diversity and bioactivity.
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2) 4-Cl, 6-CF₃-piperidine 253.66 Intermediate in drug synthesis Simpler structure; lacks pyridinyloxy and methyl groups.
4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (CAS 2201782-91-2) 4-methoxy, 2-piperidinyl-(6-CF₃-pyridin-2-yloxy)methyl 368.35 Pharmaceutical research Methoxy substitution alters electronic properties; pyridine position differs.
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine Piperazine, 3-Cl-5-CF₃-pyridine, 4-chlorophenylmethyl 498.3 Antimicrobial agents Diamine and piperazine groups; dual pyrimidine-pyridine linkage.

Biological Activity

The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN4OC_{18}H_{21}ClN_{4}O, with a molecular weight of approximately 358.9 g/mol . The structure features a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety linked to a chloropyridine .

PropertyValue
Molecular FormulaC18H21ClN4O
Molecular Weight358.9 g/mol
CAS Number2549042-33-1

Antimicrobial and Antiparasitic Activity

Research indicates that compounds with similar structures may exhibit significant antimicrobial and antiparasitic activities. For instance, derivatives of piperidine are often associated with antibacterial properties, and modifications to the chloropyridine component can enhance these effects .

In studies evaluating the antiparasitic activity against Mycobacterium tuberculosis, compounds related to this structure demonstrated IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against resistant strains .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example, piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases . The specific interactions of this compound with AChE and other enzymes remain an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by specific modifications in its structure. For example, the presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability . Additionally, the substitution pattern on the piperidine and pyrimidine rings plays a critical role in determining the compound's potency against various biological targets.

Case Studies

  • Antitubercular Activity : A study evaluated various derivatives for their efficacy against Mycobacterium tuberculosis, highlighting that certain modifications led to improved activity profiles, suggesting that fine-tuning the chemical structure can yield more effective therapeutic agents .
  • Neuroprotective Effects : Research into similar piperidine compounds has shown promise in neuroprotection, particularly through AChE inhibition, which is vital for managing conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the 3-chloropyridin-4-yloxy moiety to the piperidin-1-yl scaffold via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
  • Trifluoromethyl introduction : Use fluorinated reagents (e.g., trifluoromethyl iodide) in the presence of a transition metal catalyst (e.g., CuI) to introduce the CF₃ group at the pyrimidine C6 position .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (%)
CouplingNaOH, CH₂Cl₂, RT, 12h65–7090
CF₃ AdditionCuI, DMF, 80°C, 6h55–6085
Final PurificationEthanol recrystallization99

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to confirm connectivity of the piperidine, pyrimidine, and chloropyridinyloxy groups .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity and detect byproducts .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at the piperidine or pyrimidine positions) affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents like -OCH₃, -F, or -NO₂ at the pyrimidine C2 or piperidine C4 positions. Compare activity via dose-response curves .
  • Data Interpretation :
SubstituentMIC (μg/mL) S. aureusEGFR IC₅₀ (nM)
-CF₃ (parent)1.2512.3
-OCH₃2.5045.6
-F0.638.9

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected loss of activity in analogs)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR). Compare binding poses of active/inactive analogs .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Flow chemistry : Optimize CF₃ introduction in a continuous-flow reactor to enhance heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Use Taguchi methods to identify critical parameters (e.g., temperature, catalyst loading) .

Q. How can metabolite identification studies be conducted to inform pharmacokinetic profiling?

  • Methodology :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .
  • Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.